molecular formula C14H7Cl2F2N5OS B11043662 5-Chloro-2-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-8-methoxyquinoline

5-Chloro-2-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-8-methoxyquinoline

Cat. No.: B11043662
M. Wt: 402.2 g/mol
InChI Key: HJGIHJGEJCEVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a quinoline moiety, a triazole ring, and a thiadiazole ring. The presence of chloro and difluoromethyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the quinoline moiety, followed by the construction of the triazole and thiadiazole rings. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Chloroquinoline derivatives: These compounds share the quinoline moiety and exhibit similar chemical properties.

    Triazolothiadiazole derivatives: Compounds with similar triazole and thiadiazole rings.

    Fluorinated organic compounds: These compounds contain fluorine atoms, contributing to their unique chemical behavior.

Uniqueness

3-[CHLORO(DIFLUORO)METHYL]-6-(5-CHLORO-8-METHOXY-2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H7Cl2F2N5OS

Molecular Weight

402.2 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]-6-(5-chloro-8-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7Cl2F2N5OS/c1-24-9-5-3-7(15)6-2-4-8(19-10(6)9)11-22-23-12(14(16,17)18)20-21-13(23)25-11/h2-5H,1H3

InChI Key

HJGIHJGEJCEVJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C3=NN4C(=NN=C4S3)C(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.